Increased Topological Polar Surface Area (TPSA) Relative to the Parent 6,8-Dioxa-2-azaspiro[3.5]nonane Scaffold
The target compound's TPSA of 55.84 Ų (computed by Leyan) is 83% higher than the TPSA of 30.5 Ų for the unsubstituted 6,8-dioxa-2-azaspiro[3.5]nonane core (PubChem) [1]. This increase is attributable to the methanesulfonyl group, which adds two sulfonamide oxygen atoms not present in the parent amine. In drug discovery, a TPSA below 60 Ų is generally associated with good intestinal absorption, while a TPSA below 140 Ų indicates potential blood–brain barrier penetration; thus the target compound's TPSA of 55.84 Ų positions it in a favorable range for CNS and oral drug candidates [2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 55.84 Ų |
| Comparator Or Baseline | 6,8-Dioxa-2-azaspiro[3.5]nonane (CAS 93686-71-6): 30.5 Ų |
| Quantified Difference | +25.34 Ų (83% increase) |
| Conditions | Computed descriptor; Target compound: Leyan vendor calculation; Comparator: PubChem XLogP3/Cactvs. |
Why This Matters
The higher TPSA provides increased polarity and hydrogen-bonding capacity, which can be exploited to modulate solubility and target engagement without exceeding permeability thresholds.
- [1] PubChem. 6,8-Dioxa-2-azaspiro[3.5]nonane, CID 165665696. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/6_8-dioxa-2-azaspiro_3.5_nonane (accessed 2026-04-29). View Source
- [2] Pajouhesh, H.; Lenz, G. R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2 (4), 541–553. https://doi.org/10.1602/neurorx.2.4.541. View Source
